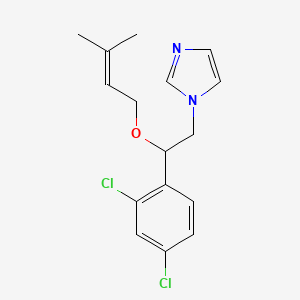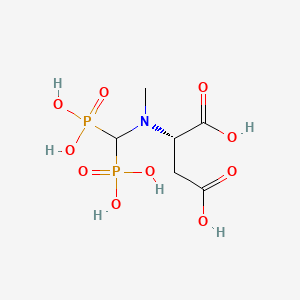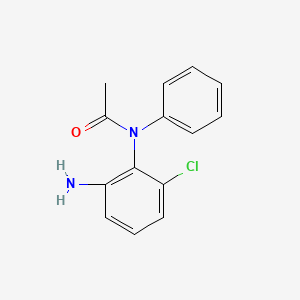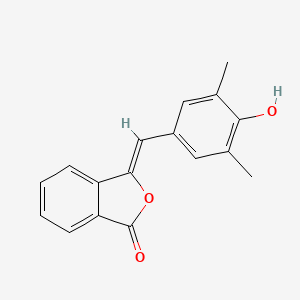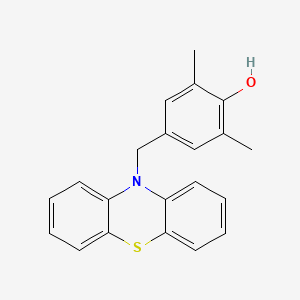
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol typically involves the reaction of phenothiazine with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide to form a nitrile intermediate. This intermediate is then treated with sodium azide in dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol involves its interaction with molecular targets such as lysine deacetylases (KDACs). By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to various biological effects. For example, in the treatment of giardiasis, the compound disrupts the parasite’s cytoskeleton and cell division, ultimately reducing its proliferation and viability .
Comparison with Similar Compounds
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug used to treat schizophrenia and other mental health disorders.
Promethazine: An antihistamine used to treat allergies, nausea, and motion sickness.
Thioridazine: Another antipsychotic drug with similar uses to chlorpromazine.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Unlike the aforementioned compounds, it has shown promise as a KDAC inhibitor and a potential treatment for parasitic infections .
Properties
CAS No. |
85586-49-8 |
|---|---|
Molecular Formula |
C21H19NOS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-(phenothiazin-10-ylmethyl)phenol |
InChI |
InChI=1S/C21H19NOS/c1-14-11-16(12-15(2)21(14)23)13-22-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)22/h3-12,23H,13H2,1-2H3 |
InChI Key |
BTQDOCBNRULPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



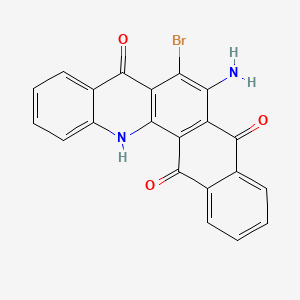

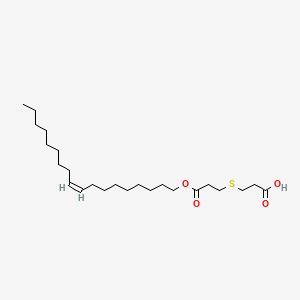

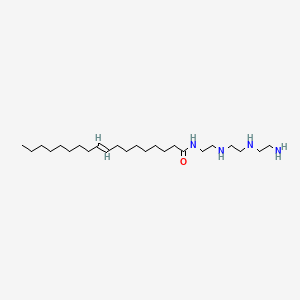
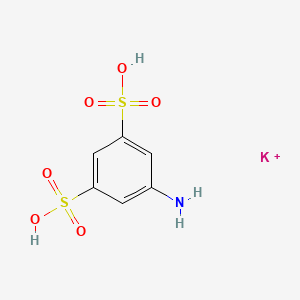
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)

